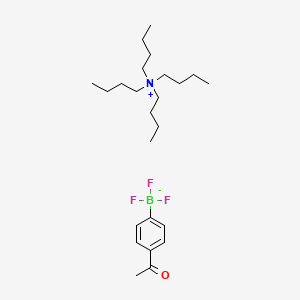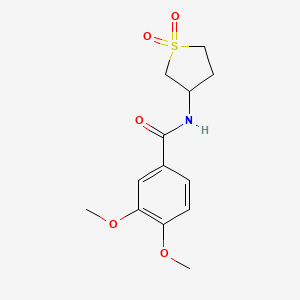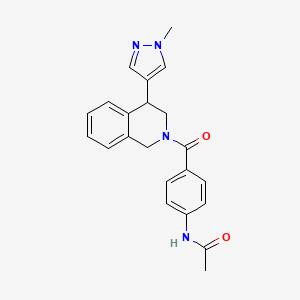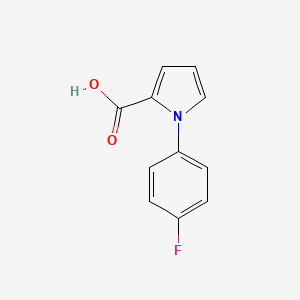
Phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperidine, which is a common structure in many pharmaceutical drugs . The presence of the fluorophenylsulfonamido group suggests that it might have unique properties compared to other piperidine derivatives.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered carbon ring indicative of an aromatic compound), and a fluorophenylsulfonamido group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Again, without specific information on this compound, it’s challenging to provide a detailed chemical reactions analysis. Piperidine derivatives can undergo a variety of reactions, including substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenylsulfonamido group) would all influence its properties .科学的研究の応用
Biological Activity and Selectivity A series of novel sulfonamides, including phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate derivatives, were prepared and evaluated for their biological activity, particularly focusing on the human beta(3)-adrenergic receptor (AR). The research identified potent agonists of the beta(3) receptor, with modifications enhancing selectivity over beta(1)- and beta(2)-ARs, contributing to the understanding of the structural requirements for beta(3) receptor activation and selectivity (Hu et al., 2001).
Cancer Treatment Potential Investigations into Aurora kinase inhibitors revealed compounds potentially useful in treating cancer. Specific derivatives of phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate have been examined for their ability to inhibit Aurora A, indicating a potential pathway for developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Motilin Receptor Agonism The discovery of GSK962040, a novel small molecule motilin receptor agonist, utilized derivatives of phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate. These compounds demonstrated significant agonist activity, highlighting their potential for gastrointestinal motility disorder treatments (Westaway et al., 2009).
Membrane-bound Phospholipase A2 Inhibition Studies on substituted benzenesulfonamides, structurally related to phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate, showed promising results as potent inhibitors of membrane-bound phospholipase A2. These findings suggest applications in reducing myocardial infarction size and offering new insights into cardiac protective strategies (Oinuma et al., 1991).
Antimycobacterial Activity Compounds derived from phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate exhibited antimycobacterial activity, particularly against Mycobacterium tuberculosis. These findings open pathways for developing new treatments against tuberculosis, highlighting the potential of such derivatives in infectious disease research (Kumar et al., 2008).
将来の方向性
The future research directions would likely depend on the properties and potential applications of this compound. If it shows promise in medical or industrial applications, for example, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety .
特性
IUPAC Name |
phenyl 4-[[(2-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-8-4-5-9-18(17)27(24,25)21-14-15-10-12-22(13-11-15)19(23)26-16-6-2-1-3-7-16/h1-9,15,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWYYJJPXCARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)


![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)

![Ethyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2924785.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2924788.png)


